N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that features a unique combination of adamantane, benzothiazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multiple steps. One common route starts with the preparation of the adamantane derivative, followed by the introduction of the benzothiazole and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Adamantane Derivative Preparation: The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the desired substituents.
Benzothiazole Formation: The benzothiazole ring can be synthesized via the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Sulfonamide Introduction: The sulfonamide group is typically introduced through the reaction of the benzothiazole derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the benzothiazole and sulfonamide groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide
- N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is unique due to the combination of its structural components. The presence of the adamantane moiety provides rigidity and enhances membrane permeability, while the benzothiazole and sulfonamide groups contribute to its biological activity. This combination of features makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-oxo-3H-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-18-21-16-2-1-15(8-17(16)26-18)27(23,24)20-3-4-25-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14,20H,3-7,9-11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCDINTTXAWLBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC5=C(C=C4)NC(=O)S5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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